molecular formula C19H13Br2N3O2 B10908266 N,N'-bis(3-bromophenyl)pyridine-2,6-dicarboxamide

N,N'-bis(3-bromophenyl)pyridine-2,6-dicarboxamide

Cat. No.: B10908266
M. Wt: 475.1 g/mol
InChI Key: NITXICHMOAZKEX-UHFFFAOYSA-N
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Description

N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is a synthetic organic compound characterized by the presence of two 3-bromophenyl groups attached to a pyridine-2,6-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 3-bromobenzoyl chloride with 2,6-diaminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N2,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of N2,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and the pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~6~-BIS(4-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: Similar in structure but with bromine atoms at the 4-position of the phenyl rings.

    N~2~,N~6~-BIS(3-CHLOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: Contains chlorine atoms instead of bromine.

    N~2~,N~6~-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: Features methoxy groups instead of bromine.

Uniqueness

N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological or material properties compared to its analogs.

Properties

Molecular Formula

C19H13Br2N3O2

Molecular Weight

475.1 g/mol

IUPAC Name

2-N,6-N-bis(3-bromophenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C19H13Br2N3O2/c20-12-4-1-6-14(10-12)22-18(25)16-8-3-9-17(24-16)19(26)23-15-7-2-5-13(21)11-15/h1-11H,(H,22,25)(H,23,26)

InChI Key

NITXICHMOAZKEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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